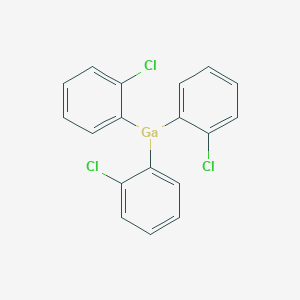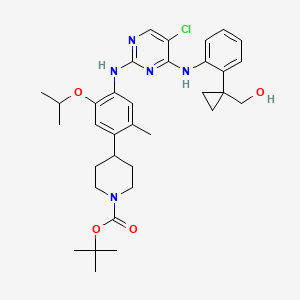
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Phenylamine Intermediate: This step involves the reaction of cyclopropylamine with a suitable phenyl derivative under controlled conditions to form the cyclopropyl phenylamine intermediate.
Synthesis of the Pyrimidine Derivative: The intermediate is then reacted with a chlorinated pyrimidine derivative to form the pyrimidine moiety.
Coupling with Piperidine: The pyrimidine intermediate is coupled with a piperidine derivative, which is then protected with a tert-butyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions of piperidine and pyrimidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-methoxy-2-methylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-ethoxy-2-methylphenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl 4-(4-(5-chloro-4-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)pyrimidin-2-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate lies in its specific combination of functional groups and structural features. The presence of the isopropoxy group, along with the piperidine and pyrimidine moieties, provides a distinct chemical profile that can lead to unique interactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C34H44ClN5O4 |
|---|---|
Peso molecular |
622.2 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[[5-chloro-4-[2-[1-(hydroxymethyl)cyclopropyl]anilino]pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C34H44ClN5O4/c1-21(2)43-29-18-24(23-11-15-40(16-12-23)32(42)44-33(4,5)6)22(3)17-28(29)38-31-36-19-26(35)30(39-31)37-27-10-8-7-9-25(27)34(20-41)13-14-34/h7-10,17-19,21,23,41H,11-16,20H2,1-6H3,(H2,36,37,38,39) |
Clave InChI |
MMHUQQBXZFDFNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
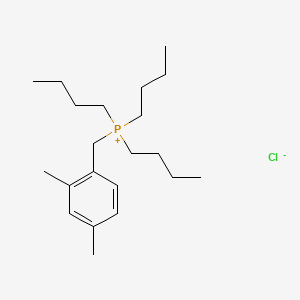
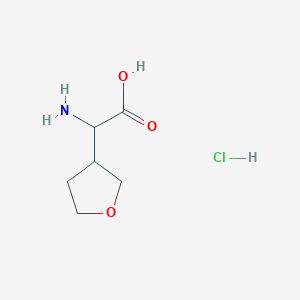
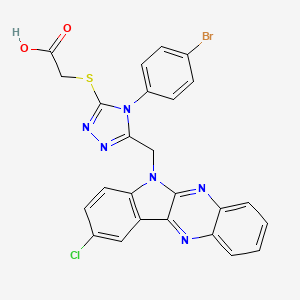
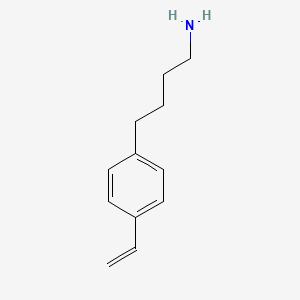
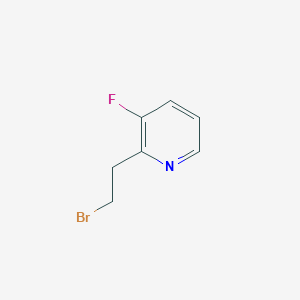
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
